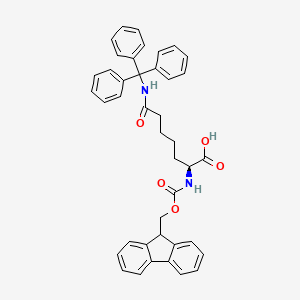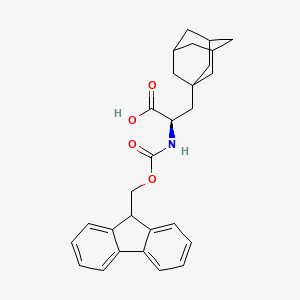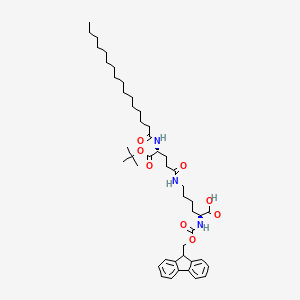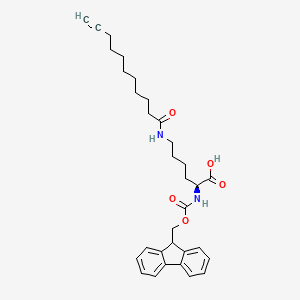
Fmoc-L-homohomoGln(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-homohomoGln(Trt)-OH: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a trityl (Trt) protecting group on the side chain of the glutamine derivative. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of Fmoc-L-homohomoGln(Trt)-OH:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Deprotection Reactions:
- The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
- The Trt group can be removed using acidic conditions, typically trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
-
Coupling Reactions:
- Fmoc-L-homohomoGln(Trt)-OH can undergo peptide coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA in the presence of scavengers for Trt removal.
Coupling: HBTU or DIC in the presence of a base like NMM.
Major Products:
- The major products formed from these reactions are peptides with the desired sequence, free from protecting groups.
Applications De Recherche Scientifique
Chemistry:
- Fmoc-L-homohomoGln(Trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of non-standard amino acids into peptide chains, enabling the study of protein structure and function.
Biology:
- In biological research, peptides synthesized using this compound can be used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.
Medicine:
- Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.
Mécanisme D'action
Molecular Targets and Pathways:
- The mechanism of action of peptides containing Fmoc-L-homohomoGln(Trt)-OH depends on the specific sequence and structure of the peptide. These peptides can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Fmoc-L-Gln(Trt)-OH: Similar in structure but lacks the extended side chain of L-homohomoGln.
Fmoc-L-homohomoGlu(Trt)-OH: Similar but contains a glutamic acid derivative instead of glutamine.
Uniqueness:
- Fmoc-L-homohomoGln(Trt)-OH is unique due to the presence of the extended side chain, which can influence the conformation and properties of the resulting peptides. This makes it valuable for studying the effects of side chain modifications on peptide structure and function.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxo-7-(tritylamino)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H38N2O5/c44-38(43-41(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)27-15-14-26-37(39(45)46)42-40(47)48-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37H,14-15,26-28H2,(H,42,47)(H,43,44)(H,45,46)/t37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYVFWPNFRDSFC-QNGWXLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H38N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147739.png)
![(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanamide](/img/structure/B8147745.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147752.png)

![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid](/img/structure/B8147770.png)







